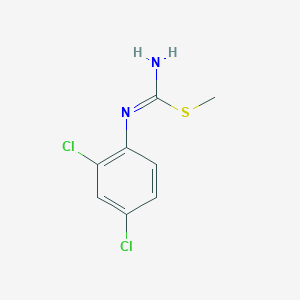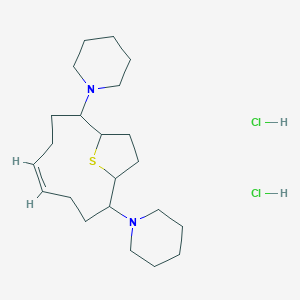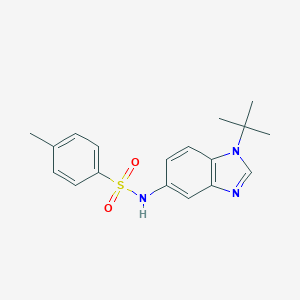
methyl N'-(2,4-dichlorophenyl)carbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N'-(2,4-dichlorophenyl)carbamimidothioate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as Dichlorvos and is a member of the organophosphate family of chemicals. Dichlorvos is widely used as an insecticide and has been shown to have a variety of biochemical and physiological effects in animals. However, the focus of
Mecanismo De Acción
Dichlorvos works by irreversibly binding to the active site of AChE, preventing the enzyme from breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synapse, causing overstimulation of the nervous system and ultimately leading to paralysis and death.
Biochemical and Physiological Effects:
Dichlorvos has been shown to have a variety of biochemical and physiological effects in animals. These effects include inhibition of AChE, disruption of the nervous system, and changes in neurotransmitter levels. Additionally, Dichlorvos has been shown to have an impact on the immune system, reproductive system, and liver function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Dichlorvos in lab experiments is its potent and irreversible inhibition of AChE. This allows for precise and consistent results in experiments involving the nervous system. However, one limitation of using Dichlorvos is its toxicity and potential for harm to animals. Careful consideration must be taken when using Dichlorvos in experiments to ensure the safety and well-being of the animals involved.
Direcciones Futuras
There are several potential future directions for research involving Dichlorvos. One area of interest is the development of new insecticides based on the structure of Dichlorvos. Additionally, there is potential for research into the impact of Dichlorvos on human health and the environment. Finally, further studies could be conducted to investigate the potential use of Dichlorvos in the treatment of certain diseases, such as Alzheimer's disease.
Métodos De Síntesis
Dichlorvos can be synthesized through a variety of methods, including the reaction of 2,4-dichlorophenyl isocyanate with methyl isothiocyanate. This reaction results in the formation of methyl N'-(2,4-dichlorophenyl)carbamimidothioate, which can be purified through a series of chemical reactions.
Aplicaciones Científicas De Investigación
Dichlorvos has been used extensively in scientific research due to its ability to inhibit acetylcholinesterase (AChE), an enzyme that plays a critical role in the nervous system. By inhibiting AChE, Dichlorvos can cause a variety of physiological and biochemical effects in animals. This has led to its use in a variety of research applications, including the study of the nervous system, insect physiology, and toxicology.
Propiedades
Fórmula molecular |
C8H8Cl2N2S |
|---|---|
Peso molecular |
235.13 g/mol |
Nombre IUPAC |
methyl N//'-(2,4-dichlorophenyl)carbamimidothioate |
InChI |
InChI=1S/C8H8Cl2N2S/c1-13-8(11)12-7-3-2-5(9)4-6(7)10/h2-4H,1H3,(H2,11,12) |
Clave InChI |
SUDVSUVETKVIPR-UHFFFAOYSA-N |
SMILES |
CSC(=NC1=C(C=C(C=C1)Cl)Cl)N |
SMILES canónico |
CSC(=NC1=C(C=C(C=C1)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-chlorophenyl)-4-([1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]{4-nitrophenyl}methyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B221655.png)
![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221656.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221663.png)
![[(3S,7R,8R,9S,10R,13S,14S,17S)-17-acetyloxy-7-(4-methoxyphenyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B221668.png)

![2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B221677.png)
![1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione](/img/structure/B221681.png)



![2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one](/img/structure/B221698.png)
![N-(3,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B221705.png)